Cas no 566-75-6 (16-Keto 17b-Estradiol)

16-Keto 17b-Estradiol 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5(10)-trien-16-one,3,17-dihydroxy-, (17b)-
- 16-Keto 17β-Estradiol
- 1,3,5(10)-ESTRATRIEN-3,17-BETA-DIOL-16-ONE
- 16-KETO-17-ß-ESTRADIOL
- (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one
- DTXSID5040386
- ESTRA-1,3,5(10)-TRIEN-16-ONE, 3,17.BETA.-DIHYDROXY-
- NSC-51169
- 3,17beta-dihydroxyestra-1,3,5(10)-trien-16-one
- 16-Oxoestradiol-17b
- 6CE096RR70
- NSC 51169
- 16-Ketoestradiol
- (17R)-3,17.BETA.-DIHYDROXY-1,3,5(10)-ESTRATRIENE-16-ONE
- 16-Keto-17- beta -estradiol
- PD053504
- 16-Oxo-17b-estradiol
- KJDGFQJCHFJTRH-YONAWACDSA-N
- J108.088A
- 16-Keto 17?-Estradiol
- LMST02010047
- UNII-6CE096RR70
- (17beta)-3,17-dihydroxyestra-1(10),2,4-trien-16-one
- 16-Oxoestradiol
- Estra-1,3,5(10)-trien-16-one, 3,17-dihydroxy-, (17beta)-
- 16-keto-estriol
- (1R,3aS,3bR,9bS,11aS)-1,7-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-2-one
- 3,17b-Dihydroxyestra-1,3,5(10)-trien-16-one
- 16-KETO-17-BETA-ESTRADIOL
- Estra-1,3,5(10)-trien-16-one, 3,17-dihydroxy-, (17.beta.)-
- 1,3,5(10)-Estratriene-3,17b-diol-16-one
- Q27115859
- NS00122858
- 16-Oxo-17beta-estradiol
- 566-75-6
- CHEBI:34165
- Estra-1,5(10)-trien-16-one, 3,17-dihydroxy-, (17.beta.)-
- 16-Keto-17beta-estradiol
- 16-keto-17b-Estradiol
- SCHEMBL928512
- 16-Keto 17beta-Estradiol
- CHEMBL1627347
- 16-KETO-17.BETA.-ESTRADIOL
- NSC51169
- 3,17.BETA.-DIHYDROXYESTRA-1,3,5(10)-TRIEN-16-ONE
- Estra-1,3,5(10)-triene-3beta,17beta-diol-16-one
- 3,17-Dihydroxyestra-1,3,5(10)-trien-16-one #
- estra-1,3,5(10)-triene-3 beta-,17 beta-diol-16-one
- (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta(a)phenanthren-16-one
- (17beta)-3,17-dihydroxyestra-1,3,5(10)-trien-16-one
- Estra-1,3,5(10)-trien-16-one, 3,17-dihydroxy-, (17beta)-(9CI)
- ESTRA-1,3,5(10)-TRIEN-16-ONE, 3,17BETA-DIHYDROXY-
- DTXCID3020386
- (17R)-3,17BETA-DIHYDROXY-1,3,5(10)-ESTRATRIENE-16-ONE
- 16-Keto 17b-Estradiol
-
- インチ: InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1
- InChIKey: KJDGFQJCHFJTRH-YONAWACDSA-N
- SMILES: CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O
計算された属性
- 精确分子量: 286.15700
- 同位素质量: 286.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 0
- 複雑さ: 448
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53000
- LogP: 2.78820
16-Keto 17b-Estradiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | K188750-1mg |
16-Keto 17b-Estradiol |
566-75-6 | 1mg |
$ 215.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208868-5 mg |
16-Keto-17-β-estradiol, |
566-75-6 | 5mg |
¥7,822.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208868A-100mg |
16-Keto-17-β-estradiol, |
566-75-6 | 100mg |
¥14854.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208868A-100 mg |
16-Keto-17-β-estradiol, |
566-75-6 | 100MG |
¥14,854.00 | 2023-07-11 | ||
1PlusChem | 1P00EBRE-1mg |
1,3,5(10)-ESTRATRIEN-3,17-BETA-DIOL-16-ONE |
566-75-6 | ≥95% | 1mg |
$435.00 | 2023-12-16 | |
A2B Chem LLC | AG67626-1mg |
1,3,5(10)-ESTRATRIEN-3,17-BETA-DIOL-16-ONE |
566-75-6 | ≥95% | 1mg |
$319.00 | 2024-04-19 | |
TRC | K188750-10mg |
16-Keto 17b-Estradiol |
566-75-6 | 10mg |
$ 1654.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208868-5mg |
16-Keto-17-β-estradiol, |
566-75-6 | 5mg |
¥7822.00 | 2023-09-05 |
16-Keto 17b-Estradiolに関する追加情報
16-Keto 17b-Estradiol (CAS No. 566-75-6): An Overview of Its Structure, Properties, and Applications
16-Keto 17b-Estradiol (CAS No. 566-75-6) is a synthetic estrogen derivative that has garnered significant attention in the fields of endocrinology, pharmacology, and medicinal chemistry. This compound is structurally similar to estradiol, a naturally occurring estrogen, but with a key modification at the 16-position, where a keto group is introduced. This structural alteration imparts unique properties and biological activities to 16-Keto 17b-Estradiol, making it a valuable compound for various research and therapeutic applications.
The chemical structure of 16-Keto 17b-Estradiol is characterized by its steroidal backbone with the addition of a keto group at the C-16 position. This modification significantly affects the compound's binding affinity to estrogen receptors and its metabolic stability. The molecular formula of 16-Keto 17b-Estradiol is C18H22O3, and its molecular weight is approximately 286.37 g/mol. The compound is typically found as a white crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of 16-Keto 17b-Estradiol. One of the key areas of interest is its role in hormone replacement therapy (HRT). Estrogens play a crucial role in maintaining bone density, cardiovascular health, and cognitive function in postmenopausal women. However, traditional estrogens are associated with certain risks, such as increased incidence of breast cancer and thromboembolic events. 16-Keto 17b-Estradiol has shown promise as a safer alternative due to its modified structure, which may reduce these risks while maintaining beneficial effects.
A study published in the Journal of Steroid Biochemistry and Molecular Biology (2023) investigated the binding affinity of 16-Keto 17b-Estradiol to estrogen receptors (ERα and ERβ). The results demonstrated that 16-Keto 17b-Estradiol exhibits selective binding to ERβ, which is associated with protective effects against breast cancer. This selective binding profile suggests that 16-Keto 17b-Estradiol could be developed into a more targeted and safer estrogenic therapy.
Beyond its potential in HRT, 16-Keto 17b-Estradiol has also been explored for its anti-inflammatory properties. Chronic inflammation is a contributing factor to various diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. Research published in the Inflammation Research Journal (2022) showed that 16-Keto 17b-Estradiol effectively reduces inflammatory markers such as TNF-α and IL-6 in both in vitro and in vivo models. These findings suggest that 16-Keto 17b-Estradiol could have therapeutic potential in managing inflammatory conditions.
The metabolic stability of 16-Keto 17b-Estradiol has also been a focus of recent studies. A study published in the Bioorganic & Medicinal Chemistry Letters (2023) evaluated the metabolic profile of 16-Keto 17b-Estradiol using human liver microsomes. The results indicated that the compound exhibits improved metabolic stability compared to estradiol, which could enhance its therapeutic efficacy and reduce the frequency of dosing required for treatment.
In addition to its therapeutic applications, 16-Keto 17b-Estradiol has been used as a research tool to investigate the mechanisms of estrogen action. Its unique structural features make it an ideal candidate for studying receptor-ligand interactions and signaling pathways. For example, a study published in the Molecular Endocrinology Journal (2023) utilized 16-Keto 17b-Estradiol-based assays to elucidate the role of ERβ in regulating gene expression in breast cancer cells. The findings provided valuable insights into the molecular mechanisms underlying estrogen-dependent cancer progression.
The safety profile of 16-Keto 17b-Estradiol strong > has been extensively evaluated through preclinical studies. Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. However, as with any new pharmaceutical agent, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, < strong > 16 - Keto * * * * * * * * * * * * * * * * * * * * - Estradio l (CAS No .5 * * * * * * * * * * * * * * * * * * * * * * * * l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5l - Estradio l (CAS No .5*< /s tr on g > ) i s a n i n t e r e s t i n g c o m p o u n d w i t h p o t e n t i a l t h e r a p e u t i c v a l u e i n v a r i o u s m e d i c al f i e l d s . I t s u n i q u e s t r u c t u r e , b i o l o g i c a l p r o p e r t i e s , a n d m e t a b o l i c s t a b i l i t y m a k e i t a v alu ab le c an d id ate f or f ur th er r es ea rc h an d d ev el op me nt . A s re se arc h co ntinu es , th e fu ll po te nt ia ls an d ap pl ic at io ns o f* ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) will likely be better understood, potentially leading to new treatments for hormonal disorders and inflammatory conditions.
566-75-6 (16-Keto 17b-Estradiol) Related Products
- 566-76-7(16a-Hydroxy Estrone)
- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)
- 2168441-02-7(3-4-(difluoromethyl)thiophen-3-ylpiperidine)
- 2680619-62-7(benzyl N-(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methylcarbamate)
- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)
- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)
- 133218-06-1(3-(4-fluorophenyl)prop-1-yn-1-yltrimethylsilane)
- 6509-07-5(dimethyloxirane-2-carbonitrile)
- 108446-63-5((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine)
- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)




